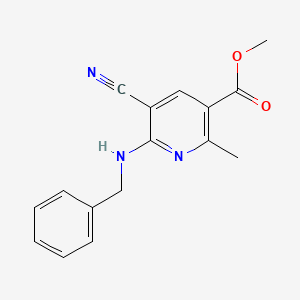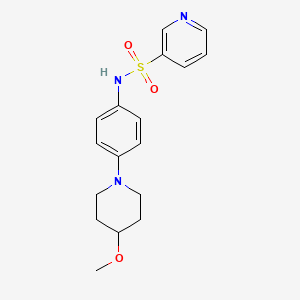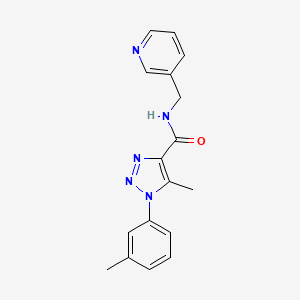![molecular formula C22H19N3O3 B2381451 N-(3-(1H-苯并[d]咪唑-2-基)苯基)-3,5-二甲氧基苯甲酰胺 CAS No. 313701-37-0](/img/structure/B2381451.png)
N-(3-(1H-苯并[d]咪唑-2-基)苯基)-3,5-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key regulator of cell growth and differentiation.
科学研究应用
治疗潜力
咪唑是该化合物的一个核心成分,具有广泛的化学和生物学特性 . 咪唑衍生物表现出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和致溃疡活性 .
抗结核活性
该化合物的一种具体应用是其抗结核活性。 例如,2-((1-苯甲酰-1H-苯并[d]咪唑-2-基)硫代)-N-(取代苯基)乙酰胺,该化合物的衍生物,已被评估对结核分枝杆菌的抗结核活性 .
细胞毒剂
该化合物已被用作癌症研究中的细胞毒剂。 基于喹啉-苯并咪唑杂化支架的一系列 1,2,3-三唑衍生物,其中包括该化合物,已被设计并针对一组 NCI-60 人类癌细胞系进行体外细胞毒性评价 .
有机配体
苯并咪唑,包括该化合物,已被用作有机配体 . 有机配体是指与其他实体结合形成更大复合物的分子。
荧光增白剂
该化合物已被用于制造荧光增白剂 . 这些染料用于增强织物和纸张颜色的外观,通过增加光的散射程度,使它们看起来不那么黄。
功能材料
该化合物已被用于开发功能材料 . 功能材料是指具有特定固有特性和特征的材料,这些特性和特征可以被操纵以增强其性能。
光物理性质
该化合物已被用于各种光物理性质的研究 . 光物理性质是指影响材料在光或电磁辐射存在下的行为的性质。
光电性质
最后,该化合物已被用于光电性质的研究 . 光电性质是指材料在光照射时发射电子的能力,这一原理应用于各种应用中,包括太阳能电池的制造。
作用机制
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound, which suggests it may have good bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis of imidazole derivatives can be influenced by various factors, such as the presence or absence of certain substances .
生化分析
Biochemical Properties
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to bind to DNA, influencing gene expression and cellular processes . . Additionally, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide can interact with proteins involved in cell signaling pathways, modulating their function and affecting cellular responses.
Cellular Effects
The effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide on various cell types are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . By modulating these pathways, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide can induce apoptosis in cancer cells, inhibit cell growth, and alter gene expression patterns. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide exerts its effects through several mechanisms. It binds to DNA, causing conformational changes that affect transcription and replication processes . This binding can lead to the inhibition of topoisomerase enzymes, preventing DNA unwinding and replication. Additionally, the compound can interact with signaling proteins, such as kinases and phosphatases, altering their activity and downstream signaling events. These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production. These interactions underscore the compound’s potential to modulate metabolic processes and its relevance in metabolic research.
Transport and Distribution
Within cells and tissues, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation are influenced by factors such as tissue-specific expression of transporters and binding proteins.
Subcellular Localization
The subcellular localization of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide plays a critical role in its activity and function. The compound is often found in the nucleus, where it interacts with DNA and nuclear proteins . It can also localize to the mitochondria, affecting mitochondrial function and energy production. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its biological activity and therapeutic potential.
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-17-11-15(12-18(13-17)28-2)22(26)23-16-7-5-6-14(10-16)21-24-19-8-3-4-9-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEMNBXSNBWVHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2381369.png)
![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)
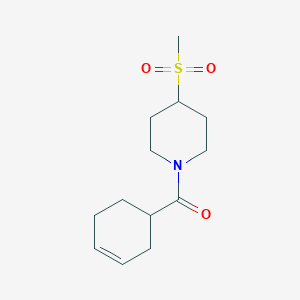
![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)
![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)

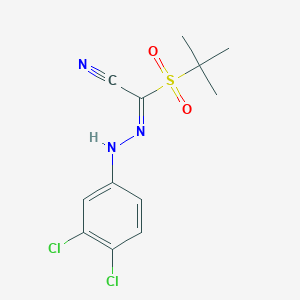
![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)
